1-{[6-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE
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Overview
Description
1-{[6-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE is a heterocyclic compound that combines several pharmacologically active moieties.
Preparation Methods
The synthesis of 1-{[6-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE involves multiple steps. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions: Reactions typically involve solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as piperidine.
Major Products: The major products depend on the specific reaction conditions but often include derivatives with modified functional groups.
Scientific Research Applications
1-{[6-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE has several scientific research applications:
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Known for their broad spectrum of biological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with distinct pharmacological properties.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: Exhibits unique interactions with different biological targets.
The uniqueness of 1-{[6-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE lies in its specific structural configuration, which allows for precise interactions with various molecular targets, enhancing its potential as a therapeutic agent .
Properties
CAS No. |
825604-65-7 |
---|---|
Molecular Formula |
C14H9N7OS |
Molecular Weight |
323.34g/mol |
IUPAC Name |
3-(benzotriazol-1-ylmethyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H9N7OS/c1-2-5-10-9(4-1)15-19-20(10)8-12-16-17-14-21(12)18-13(23-14)11-6-3-7-22-11/h1-7H,8H2 |
InChI Key |
VZRYKLKCXHAEOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)C5=CC=CO5 |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)C5=CC=CO5 |
Origin of Product |
United States |
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